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Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for the
compound 1-Methylazepan-4-ol (CAS No: 19065-49-7, Molecular Formula: C7H1sNO). Due to
the limited availability of experimental spectroscopic data in publicly accessible databases, this
document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data to aid in the characterization of this molecule. The guide includes
structured data tables, detailed general experimental protocols for acquiring such spectra, and
a workflow diagram for spectroscopic analysis, designed to be a valuable resource for
researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

1-Methylazepan-4-ol is a saturated heterocyclic compound containing a seven-membered
azepane ring, a methyl group on the nitrogen atom, and a hydroxyl group at the 4-position. Its
structure suggests its potential as a scaffold or intermediate in the synthesis of various
biologically active molecules. Accurate spectroscopic characterization is fundamental for the
unambiguous identification and quality control of such compounds. This guide aims to fill the
gap in available experimental data by providing a comprehensive set of predicted
spectroscopic data and standardized methodologies for its empirical verification.
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Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for 1-Methylazepan-4-ol. This
data has been generated using computational models and should be used as a reference for
comparison with experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

The predicted *H NMR spectrum provides information on the chemical environment of each
proton in the molecule.

Table 1: Predicted *H NMR Data for 1-Methylazepan-4-ol (500 MHz, CDCls)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~3.65 m 1H H-4
~2.80 - 2.95 m 2H H-2 (axial), H-7 (axial)
H-2 (equatorial), H-7
~2.55-2.70 m 2H ]
(equatorial)
~2.35 s 3H N-CHs
~1.80-1.95 m 2H H-3 (axial), H-5 (axial)
H-3 (equatorial), H-5
~1.60-1.75 m 2H ]
(equatorial)
~1.45-1.60 m 2H H-6
Variable br s 1H OH

Note: Chemical shifts are referenced to TMS (& = 0.00 ppm). The azepane ring protons are
expected to show complex splitting patterns due to conformational flexibility and spin-spin
coupling.
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The predicted 3C NMR spectrum indicates the number of chemically non-equivalent carbon

atoms.

Table 2: Predicted 3C NMR Data for 1-Methylazepan-4-ol (125 MHz, CDCIs)

Chemical Shift (8) ppm Carbon Type Assignment
~70.5 CH C-4

~58.0 CH2 C-2,C-7
~46.0 CHs N-CHs

~35.5 CH:z C-3,C-5
~28.0 CH:z C-6

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 1-Methylazepan-4-ol

Wavenumber (cm~—2)

Intensity

Assignment

~3350 Strong, Broad O-H stretch (alcohol)
~2920 Strong C-H stretch (aliphatic)
~2850 Strong C-H stretch (aliphatic)
~2790 Medium C-H stretch (N-CHs)
~1460 Medium C-H bend (CH2)

1080 Strong C-O stretch (secondary

alcohol)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Table 4: Predicted Mass Spectrometry Data for 1-Methylazepan-4-ol

m/z Relative Intensity (%) Assignment

129 40 [M]* (Molecular lon)
112 10 [M - OH]*

98 100 [M - CH20H]*

84 60 [M - C2HsOJ*

70 30 [CaHeN]*

58 80 [C3HsN]*

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.
Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-Methylazepan-4-ol in ~0.6 mL of
a deuterated solvent (e.g., CDCls, DMSO-ds, or D20) in a standard 5 mm NMR tube. Add a
small amount of an internal standard, such as tetramethylsilane (TMS), if not already present
in the solvent.

» 1H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR
spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or
32) should be averaged to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-
decoupled pulse sequence (e.g., zgpg30) is typically used. A larger number of scans (e.g.,

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b101566?utm_src=pdf-body
https://www.benchchem.com/product/b101566?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to
the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

Infrared (IR) Spectroscopy

Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of
the neat liquid between two salt plates (e.g., NaCl or KBr). If the sample is a solid, a KBr
pellet can be prepared by grinding a small amount of the sample with dry KBr powder and
pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance
(ATR) can be used, where a small amount of the sample is placed directly on the ATR
crystal.

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.
Typically, the spectrum is scanned over the range of 4000 to 400 cm~1. A background
spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted
from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization
method, such as Electron lonization (El) or Electrospray lonization (ESI). For El, the sample
is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the
sample is introduced via direct infusion or a liquid chromatograph (LC). Acquire the mass
spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound like 1-Methylazepan-4-ol.
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Fig. 1: General workflow for the synthesis, purification, and spectroscopic characterization of an
organic compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for 1-
Methylazepan-4-ol, which can serve as a valuable reference for its identification and
characterization in the absence of readily available experimental data. The outlined
experimental protocols offer standardized procedures for obtaining empirical data, and the
workflow diagram provides a logical framework for the overall process of structural elucidation.
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It is anticipated that this guide will support the research and development efforts of scientists
working with this and related molecular scaffolds.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Methylazepan-4-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101566#spectroscopic-data-of-1-methylazepan-4-ol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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